2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a heterocyclic compound notable for its unique structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of dichlorine substituents and the thiopyrano ring system contribute to its distinctive chemical properties and reactivity.
The compound is cataloged under the Chemical Abstracts Service with the identifier 87466-23-7. It is primarily available for research and development purposes, indicating that studies related to its synthesis and applications are ongoing but may not yet be extensive.
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine belongs to the class of heterocyclic compounds, specifically pyrimidines and thiopyran derivatives. Its classification highlights its potential utility in various fields such as medicinal chemistry and materials science.
The synthesis of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine typically involves cyclization reactions of appropriate precursor molecules under controlled conditions. One common synthetic route includes:
In industrial settings, the production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. This approach can ensure consistent quality during large-scale synthesis.
The molecular structure of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine features:
The specific arrangement of these elements contributes to its chemical reactivity and potential biological activity.
While specific physical properties such as melting point or boiling point have not been extensively documented in available literature, the compound's structure suggests significant interactions with biological targets due to its heteroatoms.
The chemical reactivity of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine can involve:
These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine primarily involves its interaction with specific enzymes. Notably:
While comprehensive data on physical properties is limited, it is noted that the compound exists as a solid at room temperature. Further studies are required to elucidate specific properties such as solubility and stability under various conditions.
The chemical properties are influenced by the presence of both sulfur and nitrogen within its structure. These heteroatoms contribute to potential reactivity patterns that can be exploited in synthetic chemistry.
The potential applications of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine include:
The development of 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives exemplifies strategic scaffold hopping to address drug resistance in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This core structure emerged from systematic modifications of diarylpyrimidine (DAPY) scaffolds (e.g., etravirine and rilpivirine) to overcome limitations like poor solubility and resistance mutations. Computational analysis of the NNRTI-binding pocket (NNIBP) revealed that replacing thiophene with dihydrothiopyrano:
Table 1: Antiviral Activity of Optimized Thiopyrano[3,2-d]pyrimidine Derivatives
Compound | Core Scaffold | EC₅₀ vs. WT HIV-1 (nM) | EC₅₀ vs. K103N+Y181C (nM) | Resistance Factor (RF) |
---|---|---|---|---|
23h | Thiopyrano[3,2-d]pyrimidine | 3.43 | 21.4 | 6.2 |
Etravirine | DAPY | 2.9 | 31.0 | 10.7 |
Rilpivirine | DAPY | 0.73 | 12.0 | 16.4 |
13c2* | Dihydrofuro[3,4-d]pyrimidine | 0.9 | 8.4 | 9.3 |
*Data from parallel scaffold-hopping study [2]
The binding conformation of thiopyrano[3,2-d]pyrimidine derivatives was engineered using a four-point pharmacophore model to maximize occupancy of distinct NNIBP subsites. Molecular dynamics simulations confirmed that the horseshoe-shaped binding mode engages four critical regions:
Crystallographic overlays demonstrate >85% spatial overlap between the pharmacophoric conformation and bound state, validating the design strategy [3].
Scaffold optimization prioritized increasing the fraction of sp³-hybridized carbons (Fsp³) to mitigate the poor solubility of DAPY NNRTIs:
Table 2: Drug-Like Properties of Thiopyrano[3,2-d]pyrimidine vs. Reference NNRTIs
Parameter | Compound 23h | Etravirine | Rilpivirine | Ideal Range |
---|---|---|---|---|
Fsp³ | 0.43 | 0.22 | 0.20 | >0.35 |
Aqueous Solubility (μg/mL) | 8.7 | <1 | <1 | >5 |
logP | 3.2 | 5.1 | 5.4 | <4 |
hERG Inhibition (IC₅₀) | >30 μM | 2.8 μM | 1.7 μM | >10 μM |
The energy differential (ΔG) between a ligand's lowest-energy unbound state and its protein-bound conformation critically determines NNRTI binding efficiency:
Table 3: Conformational Energy and Resistance Correlation
Compound | ΔG (kcal/mol) | EC₅₀ Shift vs. K103N (Fold) | EC₅₀ Shift vs. Y181C (Fold) |
---|---|---|---|
23h | 1.9 | 2.1x | 3.7x |
Lead DAPY | 3.8 | 15.2x | 28.6x |
Efavirenz | 4.3 | 32.5x | >100x |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2